Methyl 4-(2-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a multifunctional organic compound featuring a benzoate ester core, a piperidine ring substituted with a 2,5-dimethylfuran-3-ylmethyl group, and an oxoacetamide linker (). The dimethylfuran moiety may enhance lipophilicity, influencing bioavailability, while the amide bond contributes to hydrogen bonding, affecting solubility and target interactions.
Properties
IUPAC Name |
methyl 4-[[2-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15-12-19(16(2)31-15)14-26-10-8-17(9-11-26)13-24-21(27)22(28)25-20-6-4-18(5-7-20)23(29)30-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHPSRDCWDLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antidepressant Development
Methyl 4-(2-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is noted for its role in synthesizing antidepressant molecules. Research indicates that metal-catalyzed reactions are crucial for creating complex organic compounds that can modulate neurotransmitter pathways associated with mood regulation.
Synthesis Methods:
Metal-catalyzed reactions such as intra-molecular cyclopropanation (IMCP) utilize transition metals like iron and nickel to facilitate the formation of key structural motifs found in antidepressants.
Preliminary studies suggest that compounds structurally similar to this compound exhibit various biological activities:
- Antitumor Effects: Similar compounds have shown cytotoxic activity against human cancer cell lines, indicating potential for anticancer applications .
Interaction Studies:
Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for elucidating its therapeutic potential. Interaction studies may involve assessing its binding affinity to target receptors and enzymes involved in disease pathways.
Comparative Table of Related Compounds
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate | Simpler derivative lacking furan and piperidine groups | Used in antibiotic development due to straightforward synthesis |
| Methyl 4-[2-(2-amino-pyrrolo[2,3-d]pyrimidin)]benzoate | Contains a pyrrolo-pyrimidine structure | Potential antitumor activity with a different mechanism of action |
| Sodium 4-methyl-N-(pyridinyl)-benzoate | Sodium salt form with a pyridine ring | Enhanced solubility; utilized in various pharmaceutical formulations |
This table highlights the unique aspects of this compound compared to other compounds with similar structures.
Future Research Directions
Further research is necessary to fully understand the therapeutic mechanisms and optimize the synthesis of this compound. Key areas for exploration include:
- In Vivo Studies: Assessing the efficacy and safety in animal models to evaluate therapeutic potential.
- Mechanistic Studies: Investigating specific pathways affected by the compound to identify potential targets for drug development.
- Structural Modifications: Exploring derivatives of this compound to enhance biological activity and reduce side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group-Based Comparisons
Benzoate Ester Derivatives
- Methyl 4-substituted benzoates: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) on the benzene ring exhibit altered electronic properties compared to the target compound. For instance, methyl 4-nitrobenzoate has higher polarity and lower lipophilicity due to the nitro group, whereas the dimethylfuran and piperidine substituents in the target compound likely increase its membrane permeability .
- Amide-linked analogs: Compounds like methyl 4-(2-aminoacetamido)benzoate lack the piperidine-furan substitution, resulting in reduced steric bulk and different pharmacokinetic profiles.
Piperidine-Containing Compounds
- N-substituted piperidines : Example 53 () features a pyrazolo-pyrimidine-piperidine scaffold with fluorophenyl and chromen substituents. While structurally distinct, its melting point (175–178°C) and molecular weight (589.1 g/mol) highlight how bulky substituents (e.g., fluorophenyl) increase thermal stability compared to the target compound’s dimethylfuran-piperidine system .
Furan Derivatives
- 2,5-Dimethylfuran vs. unsubstituted furan : The dimethyl groups in the target compound enhance hydrophobicity and oxidative stability compared to unsubstituted furans, which are more reactive toward electrophilic substitution .
- Benzofuran analogs : Benzofuran-containing compounds (e.g., those in ) exhibit extended aromatic systems, increasing π-π stacking interactions but reducing conformational flexibility compared to the target compound’s aliphatic piperidine linker.
Structure-Activity Relationships (SAR)
- Amide Linker : The oxoacetamido group in the target compound may enhance hydrogen bonding with biological targets compared to simpler amides.
- Dimethylfuran Substitution : This group likely improves metabolic stability over unsubstituted furans, which are prone to oxidative degradation .
- Piperidine Flexibility : The piperidine ring’s conformation influences binding to receptors (e.g., GPCRs), with N-substituents modulating selectivity .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of Methyl 4-(2-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate?
Answer:
Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often preferred for amide coupling reactions due to their ability to stabilize intermediates .
- Temperature control : Maintaining reactions at 0–25°C during sensitive steps (e.g., amine acylation) minimizes side reactions .
- Catalysts : Use coupling agents like HATU or EDCI for efficient amide bond formation, with monitoring via TLC or HPLC to track progress .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Advanced: How can Design of Experiments (DoE) principles be applied to resolve contradictions in reaction yields or byproduct formation?
Answer:
- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., solvent ratio, temperature, catalyst loading) that influence yield and impurity profiles .
- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. temperature) to maximize yield while minimizing undesired byproducts .
- Statistical validation : Replicate central composite designs to ensure reproducibility and identify outliers, particularly when scaling reactions from milligram to gram quantities .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Answer:
- NMR spectroscopy : H and C NMR are critical for verifying the presence of the piperidinyl, furan, and benzoate moieties. Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl peaks (δ 165–175 ppm) confirm ester and amide linkages .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] or [M+Na] ions) with ≤3 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine or furan substituents when single crystals are obtainable .
Advanced: What computational approaches are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding affinities with enzymes or receptors (e.g., kinases or GPCRs). Focus on the furan and piperidine groups as potential pharmacophores .
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-target residence times .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data to prioritize derivatives for synthesis .
Advanced: How can researchers address discrepancies in pharmacological data (e.g., inconsistent IC50_{50}50 values) across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4, 37°C), and control compounds across experiments .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target engagement assays : Use techniques like SPR or CETSA to confirm direct target binding, reducing reliance on indirect activity measurements .
Basic: What functional groups in this compound are most reactive, and how can they be exploited for further derivatization?
Answer:
- Ester group (benzoate) : Hydrolyze under basic conditions (NaOH/MeOH) to generate a carboxylic acid for salt formation or conjugation .
- Amide bond : Selective reduction (e.g., LiAlH) converts the amide to a secondary amine, enabling alkylation or reductive amination .
- Furan ring : Participate in Diels-Alder reactions with dienophiles (e.g., maleimides) for cycloaddition-based modifications .
Advanced: What strategies mitigate challenges in scaling up the synthesis from lab to pilot scale?
Answer:
- Flow chemistry : Implement continuous-flow systems to improve heat/mass transfer and reduce exothermic risks during nitro reductions or acylations .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Byproduct recycling : Optimize solvent recovery (e.g., DCM via distillation) and employ green chemistry principles (e.g., catalytic vs. stoichiometric reagents) .
Basic: How should researchers validate the purity of this compound for in vivo studies?
Answer:
- HPLC-DAD/ELSD : Use C18 columns (ACN/water + 0.1% TFA) with dual detection (UV at 254 nm and evaporative light scattering) to quantify impurities ≤0.1% .
- Elemental analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- Residual solvent testing : Perform GC-MS to ensure compliance with ICH Q3C guidelines (e.g., DMF < 880 ppm) .
Advanced: What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?
Answer:
- pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 1.2–7.4) to identify labile bonds (e.g., ester hydrolysis at gastric pH) .
- Oxidative stress testing : Expose the compound to HO or cytochrome P450 enzymes to simulate metabolic pathways and identify toxic metabolites .
- Light sensitivity assays : Monitor photodegradation under UV/visible light to guide storage conditions (e.g., amber vials, inert atmosphere) .
Advanced: How can researchers reconcile conflicting crystallographic and solution-phase structural data?
Answer:
- Variable-temperature NMR : Compare NOESY/ROESY spectra at 25°C and 40°C to assess conformational flexibility in solution .
- DFT calculations : Optimize gas-phase and solvated (e.g., PCM model) geometries to identify discrepancies between X-ray and computational structures .
- Polymorph screening : Use solvent-drop grinding or slurry conversion to isolate alternative crystal forms that may explain divergent data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
